molecular formula C6H3ClN4O2 B1587852 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 22277-01-6

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1587852
CAS No.: 22277-01-6
M. Wt: 198.57 g/mol
InChI Key: FTYXRILYMGQZIW-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of chlorine and nitro groups at the 4 and 5 positions, respectively, imparts unique chemical properties to this compound. It is widely used as a pharmaceutical intermediate and in various scientific research applications due to its versatile reactivity and biological activity .

Mechanism of Action

Target of Action

The primary target of the compound 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound acts as a potent inhibitor of the JAK family of enzymes . By inhibiting these enzymes, the compound interferes with the JAK-STAT signaling pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .

Biochemical Pathways

The JAK-STAT signaling pathway is the primary biochemical pathway affected by this compound . Disruption of this pathway can lead to a variety of diseases affecting the immune system . The downstream effects of this disruption include changes in cell division and death processes, which can impact tumor formation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the JAK-STAT signaling pathway . This inhibition can lead to alterations in cell division and death processes, potentially impacting the formation of tumors . In the context of therapeutic applications, these effects can be beneficial for the treatment of diseases like cancer and inflammatory conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage of this compound is essential. It should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps :

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form the pyrrolo[2,3-d]pyrimidine ring.

    Chlorination: Finally, the compound is chlorinated to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-5-4-3(11(12)13)1-8-6(4)10-2-9-5/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYXRILYMGQZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418938
Record name 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22277-01-6
Record name 22277-01-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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